1-Benzyl-4,8-dimethylquinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4,8-dimethylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-6-10-16-14(2)11-17(20)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBXRHNCRPEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyl 4,8 Dimethylquinolin 2 One
Spectroscopic Techniques for Molecular Structure Confirmation
The definitive confirmation of the molecular structure of 1-Benzyl-4,8-dimethylquinolin-2-one would rely on a combination of modern spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a complete set of NMR experiments would be required.
¹H NMR: This would determine the number of distinct proton environments, their chemical shifts, and their coupling patterns, providing initial clues about the arrangement of the benzyl (B1604629) and dimethylquinolin-2-one moieties.
¹³C NMR: This technique would identify the number of unique carbon atoms and their hybridization states (sp³, sp²), which is crucial for confirming the quinolinone core and the attached substituents.
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to piece together the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic rings and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing the key long-range connectivity information to definitively link the benzyl group to the nitrogen of the quinolinone ring and to confirm the positions of the methyl groups.
Without access to these spectra, a detailed analysis of chemical shifts and coupling constants, which would form the basis of the structural confirmation, is impossible.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the quinolinone ring, typically appearing in the range of 1650-1690 cm⁻¹. Other expected signals would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations from the aromatic rings. While the general regions for these peaks can be predicted, the precise wavenumbers and intensities from an experimental spectrum are necessary for a definitive analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₈H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, as characteristic fragments of the benzyl group and the dimethylquinolinone core would be expected. The lack of publicly available HRMS data precludes the confirmation of the compound's elemental composition and the analysis of its fragmentation pathways.
X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous information about the molecular conformation and intermolecular interactions of this compound.
Determination of Molecular Conformation and Bond Geometries
A crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for a detailed analysis of the planarity of the quinolinone ring system and the orientation of the benzyl and methyl substituents relative to the core structure.
Analysis of Intermolecular Interactions in the Crystal Lattice
Understanding how molecules pack in the solid state is crucial for comprehending a compound's physical properties. X-ray crystallography would enable the identification and characterization of non-covalent interactions, such as:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and C-H groups.
Van der Waals Forces: General attractive or repulsive forces between molecules.
The analysis of these interactions would provide insight into the stability and packing efficiency of the crystal lattice. In the absence of crystallographic data, any discussion of the solid-state structure of this compound remains purely speculative.
Reactivity Profiles and Mechanistic Investigations of 1 Benzyl 4,8 Dimethylquinolin 2 One Transformations
Mechanistic Pathways of Key Synthetic Reactions (e.g., Cyclization, Condensation, Alkylation)
The synthesis of the 1-Benzyl-4,8-dimethylquinolin-2-one core structure can be achieved through several established synthetic strategies, each with its own mechanistic nuances. Key reactions include cyclization, condensation, and alkylation, which are fundamental to constructing the quinolinone framework.
Cyclization Reactions: Intramolecular cyclization is a common and efficient method for forming the quinolin-2-one ring system. For instance, the cyclization of N-aryl cinnamides, promoted by agents like triflic anhydride (B1165640), provides a direct route to polysubstituted quinolin-2(1H)-ones. organic-chemistry.org The mechanism likely involves the activation of the amide carbonyl by the anhydride, followed by an intramolecular electrophilic attack of the activated carbonyl onto the aryl ring, leading to the bicyclic structure. Subsequent dehydration then yields the aromatic quinolinone. The presence of the 4- and 8-methyl groups on the aniline (B41778) precursor would direct the cyclization to form the desired 4,8-dimethylquinolin-2-one core.
Another powerful cyclization method involves the palladium-catalyzed C-H bond activation/cyclization cascade of anilines. organic-chemistry.org This process allows for the construction of the quinolinone ring from simple starting materials. The mechanism is thought to proceed through the formation of a palladacycle intermediate, followed by migratory insertion of a coupling partner and subsequent reductive elimination to furnish the final product.
Condensation Reactions: Condensation reactions, such as the Combes quinoline (B57606) synthesis, represent a classical approach to quinoline derivatives. researchgate.net While typically used for quinolines, modifications can lead to quinolin-2-ones. The reaction of an aniline with a β-diketone under acidic conditions is a hallmark of this method. researchgate.net For the synthesis of this compound, a suitably substituted N-benzylaniline would be reacted with a β-diketone. The mechanism involves the initial formation of an enamine from the aniline and one of the ketone carbonyls, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.
Alkylation: The introduction of the benzyl (B1604629) group at the N-1 position is a crucial step in the synthesis of the target molecule. This is typically achieved through an N-alkylation reaction of the corresponding 4,8-dimethylquinolin-2-one precursor. The reaction of the quinolinone with benzyl bromide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) is a common protocol. The mechanism involves the deprotonation of the nitrogen atom by the base to form a nucleophilic quinolinide anion, which then undergoes a nucleophilic substitution (SN2) reaction with benzyl bromide to yield the N-benzylated product. In some cases, unexpected C-alkylation can occur, highlighting the influence of reaction conditions and substrate structure on the regioselectivity of the reaction. mdpi.com
Catalytic Effects on Reaction Efficiency and Selectivity in Quinolinone Synthesis
The use of catalysts is paramount in modern organic synthesis to enhance reaction efficiency, improve selectivity, and promote environmentally benign transformations. The synthesis of quinolin-2-ones, including this compound, has greatly benefited from various catalytic systems.
Palladium catalysts are particularly prominent in quinolinone synthesis. organic-chemistry.orgrsc.orgnih.gov For example, palladium(II) acetate (B1210297) (Pd(OAc)2) can catalyze the cyclization of N-(2-formylaryl)alkynamides via an oxypalladation mechanism to afford 2-quinolinone derivatives. organic-chemistry.org Palladium-catalyzed C-H activation/C-C bond formation/cyclization cascades provide a highly atom-economical route to quinolinones from simple anilines. organic-chemistry.org The choice of ligands, such as Xantphos, can significantly influence the outcome of these reactions, affecting both yield and selectivity. nih.gov
Silver catalysts have also been employed for the synthesis of quinolin-2-ones through an intermolecular radical addition/cyclization in aqueous solution, offering a practical and efficient one-step route. organic-chemistry.org The proposed mechanism involves the generation of radicals that initiate the cyclization process. organic-chemistry.org
Furthermore, Lewis acids like scandium(III) triflate (Sc(OTf)3) can catalyze the ring-closing alkyne-carbonyl metathesis of N-(2-alkynylphenyl)-α-ketoamides, leading to densely substituted 4-acyl-2-quinolones. organic-chemistry.org Mechanistic studies suggest the formation of an oxetene intermediate followed by an electrocyclic ring-opening. organic-chemistry.org Even simple salts like sodium chloride have been shown to act as a catalyst in the synthesis of quinoline-2-one derivatives from specific precursors, highlighting the diverse range of catalytic possibilities. organic-chemistry.org
The following table summarizes the effects of various catalysts on quinolinone synthesis:
| Catalyst | Reaction Type | Effect on Efficiency and Selectivity | Reference |
| Palladium(II) Acetate | Cyclization of N-(2-formylaryl)alkynamides | Efficient and atom-economical synthesis of 2-quinolinone derivatives. | organic-chemistry.org |
| Palladium(II) Acetate with Ligands | C-H activation/cyclization | High yields and good functional group tolerance. Ligand choice is crucial for selectivity. | organic-chemistry.orgnih.gov |
| Silver Catalysts | Intermolecular radical addition/cyclization | Practical and highly efficient one-step synthesis in aqueous solution. | organic-chemistry.org |
| Scandium(III) Triflate | Ring-closing alkyne-carbonyl metathesis | Atom-economical construction of densely substituted 4-acyl-2-quinolones. | organic-chemistry.org |
| Sodium Chloride | Cyclization | Selective synthesis of quinoline-2-one derivatives under mild conditions. | organic-chemistry.org |
Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Scaffold
The quinolinone scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure. The electronic nature of the ring system, with its electron-rich benzene (B151609) part and electron-deficient pyridine (B92270) part, dictates the regioselectivity of these reactions. tutorsglobe.comresearchgate.net
Electrophilic Substitution: In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring, typically at positions 5 and 8. tutorsglobe.comgcwgandhinagar.com The nitrogen atom in the pyridine ring is deactivating towards electrophilic attack. For this compound, the presence of the electron-donating methyl group at the 8-position would further activate the benzene ring towards electrophilic substitution. However, the bulky benzyl group at the N-1 position might exert some steric hindrance, potentially influencing the regiochemical outcome. The specific conditions of the reaction, such as the nature of the electrophile and the solvent, can also play a significant role in determining the site of substitution. tutorsglobe.com
Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring generally occur at the 2- and 4-positions of the pyridine ring, which are electron-deficient. tutorsglobe.comquimicaorganica.org In the case of this compound, the 2-position is already part of the lactam functionality. Therefore, nucleophilic attack would be more likely at the 4-position, especially if a good leaving group is present. The mechanism of nucleophilic aromatic substitution typically involves the addition of the nucleophile to form a stable Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the leaving group. quimicaorganica.org
Oxidation and Reduction Chemistry of the Quinoline Core
The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different properties.
Oxidation: The oxidation of the quinoline ring can be challenging. tutorsglobe.com However, under specific conditions, oxidation can occur. For example, reaction with peroxycarboxylic acids can lead to the formation of the corresponding N-oxide. gcwgandhinagar.com The nitrogen atom of the quinoline ring is susceptible to oxidation. Microbial degradation of quinoline often initiates with hydroxylation at the C-2 position, leading to the formation of lactams. rsc.org Enzymatic oxidation, using enzymes like quinoline 2-oxidoreductase, can also be employed for the site-selective oxidation of the quinoline ring. rsc.org
Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. tutorsglobe.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be used to reduce the double bond in the pyridine ring, leading to dihydroquinoline derivatives. acs.org The specific conditions of the reduction can influence the extent of hydrogenation. The reduction of the keto group at the 2-position to a hydroxyl group can also be achieved using appropriate reducing agents.
Elucidation of Reaction Mechanisms Through Kinetic Studies and Isotopic Labeling
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic studies and isotopic labeling are powerful tools for elucidating these mechanisms.
Kinetic Studies: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters on the reaction rate. For example, in the Combes quinoline synthesis, kinetic investigations have shown that the reaction is first-order in both the aniline and the β-diketone, and that the annulation step is rate-determining. researchgate.net Such studies can help in understanding the role of substituents on the reaction rate and regioselectivity. researchgate.net Kinetic profiles of quinoline reactions can be monitored using techniques like NMR spectroscopy. researchgate.net
Isotopic Labeling: Isotopic labeling experiments can be used to trace the fate of specific atoms during a reaction, providing definitive evidence for proposed mechanistic pathways. For instance, in the synthesis of quinolin-2-ones, deuterium (B1214612) labeling could be used to determine the origin of protons in the final product and to probe the nature of intermediates. While specific isotopic labeling studies on this compound are not widely reported, the principles can be applied to investigate the mechanisms of its formation and subsequent transformations.
Computational Chemistry and Theoretical Studies on 1 Benzyl 4,8 Dimethylquinolin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1-benzyl-4,8-dimethylquinolin-2-one at the atomic level. These methods model the electron distribution to predict a variety of molecular properties.
The electronic properties of this compound are key to understanding its reactivity. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
DFT calculations, such as those using the B3LYP functional, can predict the energies of these orbitals. For a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO energies were calculated to be -6.3166 eV and -2.2847 eV, respectively, resulting in an energy gap of 4.0319 eV. nih.gov
The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface, with different colors indicating regions of positive and negative electrostatic potential. nih.govresearchgate.net Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack. nih.gov This mapping helps predict how the molecule will interact with other reagents. researchgate.net
Table 1: Calculated Electronic Properties of a Related Quinolinone Derivative
| Parameter | Value |
| HOMO Energy | -6.3166 eV |
| LUMO Energy | -2.2847 eV |
| HOMO-LUMO Energy Gap | 4.0319 eV |
Data for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. nih.gov
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed using methods like DFT. For instance, in a study of a mefloquine (B1676156) derivative, DFT/B3LYP/6-31G(d,p) calculations were used to create a molecular model that supported the structural assignment made through 2D NMR experiments. mdpi.com Similarly, for other complex organic molecules, calculated vibrational frequencies have shown good correlation with experimental IR and Raman spectra after appropriate scaling. researchgate.net These theoretical predictions aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a more realistic environment, such as in the presence of a solvent. MD simulations track the movements of atoms over time, revealing the dynamic nature of the molecule's conformation. These simulations can illustrate how solvent molecules interact with the solute and influence its conformational preferences and flexibility. This information is crucial for understanding how the molecule behaves in solution, which is relevant for many chemical reactions and biological applications.
Theoretical Exploration of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms, including the structures of short-lived intermediates and transition states. wikipedia.org Transition state theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex at the saddle point of the potential energy surface. wikipedia.org
For example, theoretical studies on the reactions of o-quinone methide derivatives have elucidated multi-step reaction mechanisms with various nucleophiles. nih.gov Similarly, the formation of polycyclic aromatic hydrocarbons from benzyl radical self-reactions has been shown to involve exotic transition states on excited state surfaces. nih.gov These computational explorations provide a level of detail about reaction pathways that is often difficult to obtain through experimental means alone.
Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Interactions)
For instance, in the crystal structure of a related quinoline (B57606) derivative, C—H⋯O hydrogen bonds and C—H⋯π interactions were identified as key forces in forming a three-dimensional supramolecular structure. nih.gov In other aromatic compounds, π-π stacking interactions between the phenyl rings and C-H...O hydrogen bonds are also significant. nih.govnih.gov Computational energy decomposition analysis can further clarify the nature and strength of these interactions. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies and Predictive Modeling
Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational approach to correlate the chemical structure of a series of compounds with their reactivity. These models are instrumental in predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and mechanistic investigations. For this compound and its analogs, QSRR models can provide valuable insights into how structural modifications influence their chemical behavior.
Predictive modeling, often employing machine learning algorithms, builds upon QSRR by creating robust models capable of forecasting specific reactivity parameters. doaj.org These models are trained on datasets of compounds with known reactivities and a wide array of calculated molecular descriptors.
Principles of QSRR for Quinolin-2-one Derivatives
The fundamental principle of QSRR is that the reactivity of a molecule is encoded in its structure. By quantifying structural features through molecular descriptors, mathematical relationships can be established. For quinolin-2-one derivatives, these relationships can elucidate the electronic and steric effects of substituents on the reactivity of the quinoline core. nih.gov
A typical QSRR model is represented by the following equation:
Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Where "Reactivity" could be a rate constant, an equilibrium constant, or a reaction yield, and the descriptors are numerical representations of the molecular structure.
Key Molecular Descriptors in QSRR Studies
A diverse set of molecular descriptors is typically calculated to build a robust QSRR model. These descriptors can be categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule, such as molecular weight and atom counts. mdpi.com
Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, providing information about branching and shape. researchgate.net
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. doaj.orgresearchgate.net
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity fall into this category, describing the hydrophobicity and polarizability of the molecule. researchgate.net
The selection of relevant descriptors is a critical step in developing a predictive QSRR model.
Predictive Modeling Techniques
Various statistical and machine learning methods are employed to build predictive models from the calculated descriptors and experimental reactivity data.
Multiple Linear Regression (MLR): This is a common starting point for developing QSRR models, establishing a linear relationship between the descriptors and reactivity. nih.gov
Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture more complex relationships between structure and reactivity, often leading to more accurate predictions. doaj.orgnih.govsciprofiles.com
The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques to ensure their predictive power. nih.gov
Hypothetical QSRR Study on this compound Analogs
While specific QSRR studies on this compound are not extensively reported in the literature, a hypothetical study can be conceptualized based on established methodologies for similar heterocyclic systems. Consider a series of substituted this compound derivatives with varying substituents on the benzyl ring. The goal is to predict their reactivity in a characteristic reaction, for instance, electrophilic aromatic substitution on the quinoline core.
Table 1: Hypothetical Reactivity Data and Key Descriptors for a Series of this compound Derivatives
| Compound | Substituent (R) | Experimental Reactivity (log k) | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) |
| 1 | H | 1.00 | 275.35 | 3.50 | 2.8 |
| 2 | 4-OCH₃ | 1.25 | 305.38 | 3.60 | 3.1 |
| 3 | 4-Cl | 0.85 | 309.79 | 4.10 | 2.5 |
| 4 | 4-NO₂ | 0.60 | 320.35 | 3.30 | 4.5 |
| 5 | 3-CH₃ | 1.05 | 289.38 | 3.90 | 2.9 |
This table is interactive. You can sort the columns by clicking on the headers.
In this hypothetical dataset, a higher log k value indicates greater reactivity. An MLR or ANN model could be trained on such data to establish a predictive relationship.
Table 2: Example of a Simple MLR Model Equation
| Equation |
| log k = 0.85 + 0.002(Molecular Weight) - 0.15(logP) - 0.20*(Dipole Moment) |
This table presents a simplified, hypothetical MLR equation for illustrative purposes.
Such a model, once validated, could predict the reactivity of other, yet-to-be-synthesized derivatives of this compound, thereby accelerating the discovery of compounds with desired reactivity profiles. These predictive capabilities are invaluable in fields such as materials science and medicinal chemistry, where the reactivity of quinoline derivatives is of significant interest. nih.govnih.govnih.gov
Advanced Research on Derivatives and Analogs of 1 Benzyl 4,8 Dimethylquinolin 2 One
Rational Design Principles for Structural Diversification of the Quinolinone Scaffold
The rational design of quinolinone-based compounds is a cornerstone for developing molecules with tailored properties. nih.gov This approach involves a deep understanding of structure-activity relationships (SAR) and the strategic modification of the quinolinone core to enhance desired characteristics while minimizing off-target effects.
Key principles guiding the structural diversification of the quinolinone scaffold include:
Modular Design: A highly effective strategy involves a modular approach where the quinolinone scaffold is divided into distinct domains that can be independently and easily engineered. nih.gov This typically includes domains for tuning photophysical properties, modulating compound polarization, and introducing structural diversity. nih.gov Such a design facilitates the combinatorial development of a wide range of analogs for various applications. nih.gov
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For instance, in the context of quinolinone analogs, fluorine atoms have been strategically introduced to enhance metabolic stability and binding affinity.
Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This strategy leverages a privileged scaffold, like the quinolinone core, which has known biological relevance. dtu.dk The scaffold is then elaborated with diverse chemical appendages to create a library of compounds with a high potential for biological activity. dtu.dk
Structure-Based Drug Design: When a specific biological target is known, computational methods such as molecular docking can be employed to design quinolinone derivatives that fit precisely into the active site of the target protein. This allows for the rational introduction of substituents that can form favorable interactions, thereby enhancing potency and selectivity.
A prominent example of rational design is the development of quinoline-based fluorescent probes. nih.gov By systematically modifying different parts of the quinoline (B57606) scaffold, researchers have been able to create probes with predictable photophysical properties, suitable for live-cell imaging. nih.gov
Synthetic Strategies for N-Substituted Quinolin-2-one Analogs with Varied Substituents
The nitrogen atom at the 1-position of the quinolin-2-one ring system offers a convenient handle for introducing a wide variety of substituents, significantly influencing the molecule's properties. Various synthetic strategies have been developed to achieve this N-substitution, enabling the creation of diverse libraries of analogs.
Common synthetic routes for N-substituted quinolin-2-one analogs include:
N-Alkylation and N-Arylation: The direct alkylation or arylation of the quinolin-2-one nitrogen is a fundamental approach. This can be achieved using various alkyl or aryl halides in the presence of a base. More advanced methods utilize transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a broader range of aryl and heteroaryl groups.
Four-Component Coupling Reactions: Innovative one-pot, four-component coupling reactions have been developed to synthesize N-substituted quinolinium salts. These reactions often involve an aniline (B41778), an aldehyde, an alkyne, and an acid, proceeding under mild conditions with excellent chemo- and regioselectivity. researchgate.net
Camps Cyclization: The Camps cyclization is a classical method for synthesizing both quinolin-2-ones and quinolin-4-ones. nih.gov By starting with an appropriately substituted N-acyl-o-aminophenone, intramolecular cyclization catalyzed by a base can lead to the formation of the quinolinone core, with the substituent on the nitrogen already in place. nih.gov
| Reaction Type | Reagents | Conditions | Key Features |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Varies | Simple, direct introduction of alkyl groups. |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | Varies | Broad scope for introducing aryl and heteroaryl groups. |
| Four-Component Coupling | Aniline, Aldehyde, Alkyne, Acid | Mild | High efficiency and selectivity in a one-pot reaction. researchgate.net |
| Camps Cyclization | N-acyl-o-aminophenone, Base | Varies | Forms the quinolinone ring with the N-substituent. nih.gov |
Methodologies for Structural Modifications at Other Positions of the Quinoline Ring
Beyond N-substitution, the functionalization of other positions on the quinoline ring is essential for fine-tuning the properties of quinolin-2-one derivatives. Various methodologies have been established to introduce substituents at the C3, C4, C6, C7, and C8 positions.
Key methodologies for these structural modifications include:
Friedländer Annulation: This is a widely used and versatile method for constructing the quinoline ring itself. tandfonline.com By reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a wide range of substituted quinolines can be synthesized. tandfonline.commdpi.com Microwave-assisted Friedländer synthesis using solid acid catalysts like Nafion NR50 has been shown to be an environmentally friendly approach. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the quinoline ring, provided a suitable handle (e.g., a halogen) is present. nih.gov Regioselective palladium-catalyzed cross-coupling has been instrumental in the facile synthesis of quinoline-based fluorophores. nih.gov
C-H Activation/Functionalization: Direct C-H bond activation has emerged as a powerful and atom-economical strategy for modifying the quinoline scaffold. mdpi.com Transition metal catalysts, including rhodium, ruthenium, and cobalt, can facilitate the direct introduction of functional groups at specific C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com
Cyclization of N-(2-Acylaryl)amides: As mentioned in the Camps method, the cyclization of N-(2-acylaryl)amides can lead to either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. nih.gov This provides a route to derivatives substituted on the carbocyclic part of the quinoline ring.
The ability to selectively modify different positions of the quinoline ring is crucial for generating analogs with diverse pharmacological and photophysical profiles.
| Position | Methodology | Example Reaction | Significance |
| C3 | C-H Functionalization | Ruthenium-catalyzed annulation of enaminones with anthranils. mdpi.com | Introduction of various substituents to modulate activity. |
| C4 | Friedländer Annulation | Reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds. mdpi.com | Key position for influencing biological and photophysical properties. |
| C6, C7, C8 | Electrophilic Aromatic Substitution | Nitration, halogenation, sulfonation. | Modification of the carbocyclic ring to tune electronic properties. |
Introduction of Diverse Functional Groups and Heterocyclic Ring Fusions onto the Quinolinone System
To further expand the chemical diversity and functional complexity of quinolinone derivatives, researchers have explored the introduction of various functional groups and the fusion of additional heterocyclic rings onto the quinolinone system.
Strategies for introducing diversity include:
Incorporation of Diverse Functional Groups: A wide range of functional groups, including halogens, nitro groups, cyano groups, and various alkyl and aryl moieties, can be introduced using standard synthetic methodologies. libretexts.org These groups can act as synthetic handles for further derivatization or directly contribute to the molecule's properties. For example, the introduction of a fluorine atom at the C6 position has been shown to significantly improve the activity of some quinolin-4-one analogs. nih.gov
Heterocyclic Ring Fusions: The fusion of other heterocyclic rings, such as pyrazole, triazole, or isoxazole, onto the quinolinone framework can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. These fused systems can be constructed through intramolecular cyclization reactions of appropriately functionalized quinolinone precursors.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, offers a highly efficient and reliable method for attaching a wide variety of molecules to the quinolinone scaffold. By introducing an azide (B81097) or alkyne functionality onto the quinolinone core, a diverse range of substituents can be readily "clicked" on.
The introduction of these diverse elements can significantly impact the molecule's solubility, lipophilicity, and ability to interact with biological targets.
Design and Synthesis of Conjugated Systems Incorporating Quinolinone Units for Enhanced Electronic Properties
The incorporation of quinolinone units into extended π-conjugated systems has garnered significant interest for the development of novel organic materials with enhanced electronic and photophysical properties. researchgate.net These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Key aspects of this research area include:
Design Principles for Conjugated Quinolinone Systems: The design of these systems focuses on extending the π-conjugation by linking the quinolinone unit to other aromatic or heteroaromatic moieties. The choice of the linker and the attached chromophores plays a crucial role in determining the electronic properties, such as the HOMO/LUMO energy levels and the absorption and emission wavelengths.
Synthetic Methodologies: The synthesis of these conjugated systems heavily relies on transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form the carbon-carbon bonds that link the different aromatic units.
Enhanced Electronic Properties: By extending the π-conjugation, the absorption and emission maxima of the quinolinone-based systems can be red-shifted, and their molar absorptivity can be significantly increased. Quinoidal conjugated small molecules and polymers, in particular, have shown high charge carrier mobility, making them suitable for thermoelectric applications. researchgate.net
The development of these novel conjugated materials opens up new avenues for the application of quinolinone chemistry beyond the traditional realm of medicinal chemistry.
| Compound Type | Key Structural Feature | Potential Application |
| Quinolinone-based Dyes | Extended π-conjugation with electron-donating and -accepting groups. | Fluorescent probes, OLEDs. |
| Quinoidal Conjugated Polymers | Repeating quinolinone units in a polymer backbone. | Organic thermoelectrics, field-effect transistors. |
Applications of 1 Benzyl 4,8 Dimethylquinolin 2 One and Its Derivatives in Chemical and Materials Science
Utility in Complex Organic Synthesis as Key Intermediates or Building Blocks
Quinolin-2(1H)-ones are a significant class of compounds due to their prevalence in natural products and pharmacologically active molecules. researchgate.net The synthesis of polysubstituted quinolines is often achieved through methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. nih.govresearchgate.net This highlights the role of quinolinone precursors as fundamental building blocks.
The structural features of 1-benzyl-4,8-dimethylquinolin-2-one, with its benzyl (B1604629) group at the N-1 position and methyl groups at C-4 and C-8, make it a valuable intermediate for creating more complex molecules. These substitutions influence the compound's reactivity and steric properties, allowing for further functionalization. For instance, the quinoline (B57606) framework can be modified through various reactions to produce derivatives with desired biological or material properties. nih.gov
The synthesis of complex heterocyclic systems often relies on the availability of versatile starting materials. Quinoline derivatives, including those with benzyl and methyl substitutions, serve this purpose effectively. They can be key precursors in multi-step syntheses, leading to the formation of novel compounds with potential applications in various fields of chemistry.
Table 1: Synthetic Methodologies for Quinoline Derivatives
| Method | Description | Catalyst/Conditions | Product Type |
| Friedländer Annulation | Condensation of a 2-aminobenzaldehyde with a ketone. nih.govresearchgate.net | Acidic or basic conditions. researchgate.net | 2- and 3-substituted quinolines. researchgate.net |
| Conrad-Limpach Reaction | Reaction of aryl amines with β-ketoesters. | Acid reflux. researchgate.net | 2- and 3-substituted quinolin-4-ols. researchgate.net |
| Combes Synthesis | Reaction of aryl amines with 1,3-dicarbonyl compounds. | --- | 2,4-substituted quinolines. researchgate.net |
| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound. | Basic conditions. researchgate.net | 2- and 3-substituted quinoline-4-carboxylic acids. researchgate.net |
Exploration in Materials Science for Optoelectronic and Nonlinear Optical Applications
Quinoline derivatives are recognized for their potential in materials science, particularly in the development of optoelectronic devices. researchgate.net Their electron-deficient nature, combined with the ability to form donor-acceptor systems, makes them suitable for applications such as organic light-emitting diodes (OLEDs). researchgate.net The fusion of a benzene (B151609) and pyridine (B92270) ring in the quinoline structure provides a large delocalized electronic system, which is a key feature for materials with interesting optical properties. mdpi.com
The incorporation of substituents like the benzyl and methyl groups in this compound can be used to fine-tune the electronic and photophysical properties of the molecule. These modifications can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission characteristics of the material. acs.org Research into diquinoline derivatives has shown a marked influence of the molecular geometry and the nature of heteroatoms on the electronic properties, which are crucial for optoelectronic applications. acs.org
Quinoline-based materials are also investigated for their nonlinear optical (NLO) properties. researchgate.net These properties are essential for applications in technologies such as optical switching and frequency conversion. The charge-transfer characteristics within quinoline derivatives contribute to their NLO response.
Table 2: Properties of Quinoline Derivatives for Optoelectronic Applications
| Property | Significance in Optoelectronics | Influencing Factors |
| π-electron conjugation | Affects electronic and optical properties. acs.org | Molecular structure and substituents. acs.org |
| Intramolecular Charge Transfer (ICT) | Crucial for donor-acceptor systems in OLEDs. researchgate.net | Combination of electron-donating and electron-accepting moieties. researchgate.net |
| Thermal Stability | Important for the durability of electronic devices. researchgate.net | Molecular structure and intermolecular interactions. researchgate.net |
| Fluorescence | Essential for light-emitting applications. researchgate.net | Molecular structure and chemical modifications. researchgate.net |
Role as Chemical Probes for Investigating Molecular Interactions and Reaction Pathways
The unique structural and electronic properties of quinoline derivatives make them suitable for use as chemical probes to study molecular interactions and reaction mechanisms. Their ability to interact with biological macromolecules and to participate in various chemical transformations allows researchers to gain insights into complex processes.
For example, quinoline-based compounds have been used in molecular docking studies to investigate their binding affinity with proteins. nih.govmdpi.comnih.gov These studies help in understanding the specific interactions, such as hydrogen bonding and hydrophobic interactions, between the quinoline derivative and the active site of a protein. nih.govmdpi.com This information is invaluable for the rational design of new molecules with specific biological targets.
Furthermore, the reactivity of the quinoline ring system can be exploited to probe reaction pathways. The mechanism of reactions like the Friedländer synthesis has been studied to understand the role of intermediates and catalysts in the formation of the quinoline product. acs.org The insights gained from such studies can lead to the optimization of reaction conditions and the development of more efficient synthetic routes.
Table 3: Applications of Quinoline Derivatives as Chemical Probes
| Application Area | Method | Information Gained |
| Protein-Ligand Interactions | Molecular Docking. nih.govmdpi.comnih.gov | Binding affinity, residual interactions, hydrogen bonding. nih.gov |
| Enzyme Inhibition Studies | Enzymatic Assays. mdpi.com | Substrate suitability and enzymatic conversion rates. mdpi.com |
| Reaction Mechanism Studies | Plausible Mechanism Proposal. acs.org | Identification of intermediates and reaction pathways. acs.org |
| Intermolecular Interaction Analysis | Hirshfeld Surface Analysis. nih.gov | Estimation of contributions of different short contacts. nih.gov |
Development of Novel Catalytic Systems Utilizing the Quinolinone Framework
The quinoline scaffold itself can be a component of novel catalytic systems. The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, or the entire quinoline framework can be part of a larger catalytic structure. The development of catalysts based on quinoline derivatives is an active area of research, with applications in a variety of organic transformations.
For instance, transition metal-catalyzed C-H functionalization of quinolines provides an efficient method for synthesizing substituted quinolines. acs.org This highlights the role of the quinoline structure in directing catalytic reactions to specific sites on the molecule. Furthermore, quinoline-based ligands have been used in the development of catalysts for reactions such as the α-alkylation of ketones and the synthesis of other heterocyclic compounds. researchgate.net
The versatility of the quinoline framework allows for the design of catalysts with specific properties. For example, by modifying the substituents on the quinoline ring, it is possible to tune the electronic and steric environment around the catalytic center, thereby influencing the activity and selectivity of the catalyst. The development of heterogeneous catalysts based on quinoline structures is also of interest, as it offers advantages in terms of catalyst recovery and reuse. rsc.org
Table 4: Quinoline-Based Catalytic Systems
| Catalyst Type | Reaction | Key Features |
| Transition Metal Complexes | C-H Functionalization. acs.org | Site-selective functionalization of the quinoline scaffold. acs.org |
| NNN-Manganese Complex | α-Alkylation of Ketones, Quinoline Synthesis. researchgate.net | Atom-efficient, operates under milder conditions. researchgate.net |
| Zeolite-Based Catalysts | Synthesis of Quinolines from Aniline (B41778) and Alcohols. rsc.org | Heterogeneous catalysis, influenced by Lewis acid sites. rsc.org |
| DABCO (as a catalyst for quinoline synthesis) | Synthesis of Pyrimido[4,5-b]quinolines. nih.gov | Basic, inexpensive, and efficient for multi-component reactions. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4,8-dimethylquinolin-2-one, and how can stereoselectivity be achieved?
Methodological Answer: The compound can be synthesized via lipase-catalyzed esterification and transesterification processes, which enable stereoselective control. For instance, lipases such as Candida antarctica lipase B (CAL-B) have been used to achieve enantioselective synthesis of structurally similar quinolinone derivatives . Key steps include:
- Substrate Design : Use of chiral benzyl groups to direct stereochemistry.
- Reaction Monitoring : TLC or HPLC to track intermediate formation.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate enantiomers.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps involve:
- Data Collection : Use a diffractometer (e.g., Nonius MACH-3) with MoKα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : SHELXL-97 for least-squares refinement against F² data, with hydrogen atoms treated via mixed independent/constrained refinement .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .
Q. What analytical techniques validate the purity and identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare chemical shifts (e.g., ¹³C NMR for carbonyl groups at ~170–180 ppm) with literature data .
- HPLC-MS : Detect impurities (e.g., N-acyl or O-acyl byproducts) using reverse-phase C18 columns and electrospray ionization .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as bond-angle discrepancies?
Methodological Answer: Discrepancies often arise from dynamic disorder or twinning. Mitigation strategies include:
- Data Reprocessing : Re-integrate diffraction data with programs like XCAD4 to correct absorption effects (e.g., Tmin/max = 0.988/0.992) .
- Restraints : Apply geometric restraints in SHELXL (e.g., C–C bond lengths fixed at 1.54 Å) .
- Validation Tools : Use PLATON to check for missed symmetry or twinning .
Q. What computational methods predict the photophysical properties of quinolinone derivatives?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-31G* basis set) to correlate HOMO-LUMO gaps with experimental λmax values .
- Molecular Dynamics (MD) : Model solvent effects on fluorescence quantum yield (ΦF) using packages like Gaussian or ORCA .
- Crystallographic Data Integration : Combine SC-XRD torsion angles (e.g., C30–C31–C32 = 120.0°) with computational results to refine electronic structure models .
Q. How are biochemical interactions of this compound studied in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity (Kd) to targets like kinases or proteases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
